molecular formula C6H12ClNO B2681794 [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol CAS No. 2241139-52-4

[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol

Cat. No.: B2681794
CAS No.: 2241139-52-4
M. Wt: 149.62
InChI Key: IENDKCSRNHGNPX-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol is an organic compound that features a four-membered azetidine ring with a chloromethyl group and a hydroxymethyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol typically begins with commercially available starting materials such as 1-methylazetidine and formaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of [3-(Chloromethyl)-1-methylazetidin-3-yl]formaldehyde or [3-(Chloromethyl)-1-methylazetidin-3-yl]carboxylic acid.

    Reduction: Formation of [3-(Methyl)-1-methylazetidin-3-yl]methanol.

    Substitution: Formation of [3-(Azidomethyl)-1-methylazetidin-3-yl]methanol or [3-(Thiocyanatomethyl)-1-methylazetidin-3-yl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a useful tool for probing enzyme interactions and cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile building block for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Bromomethyl)-1-methylazetidin-3-yl]methanol
  • [3-(Iodomethyl)-1-methylazetidin-3-yl]methanol
  • [3-(Hydroxymethyl)-1-methylazetidin-3-yl]methanol

Uniqueness

Compared to its analogs, [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and leaving group ability make this compound particularly useful in nucleophilic substitution reactions, setting it apart from its bromine and iodine counterparts.

Properties

IUPAC Name

[3-(chloromethyl)-1-methylazetidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8-3-6(2-7,4-8)5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDKCSRNHGNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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